2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole
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Overview
Description
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity to the compound, making it an attractive candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Phenyl Ring: The phenyl ring with the trifluoromethyl group can be attached to the benzimidazole core through a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid derivative of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties
Mechanism of Action
The mechanism of action of 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole: Known for its unique trifluoromethyl group and benzimidazole core.
2-[[4-(trifluoromethyl)phenyl]methylthio]-1H-benzimidazole: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1H-benzimidazole: Contains a sulfonyl group, which can alter its chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of a benzimidazole core with a trifluoromethyl-substituted phenyl ring. This structure imparts significant chemical stability, lipophilicity, and potential for diverse biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H11F3N2S |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2S/c16-15(17,18)11-7-5-10(6-8-11)9-21-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,19,20) |
InChI Key |
JUAXJCTWTHXKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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